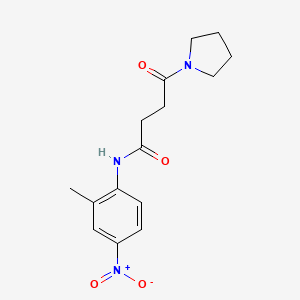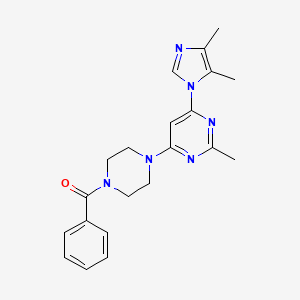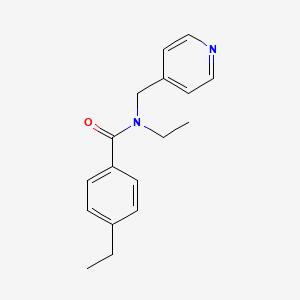
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea, also known as DMTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMTU is a urea derivative and has been studied for its antioxidant properties, as well as its ability to scavenge reactive nitrogen species.
作用機序
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea acts as an antioxidant by scavenging reactive nitrogen species such as nitric oxide and peroxynitrite. This compound can also inhibit the production of reactive nitrogen species by blocking the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can protect cells from oxidative stress and apoptosis. This compound has also been shown to improve mitochondrial function, which is important for cellular energy production. In vivo studies have shown that this compound can protect against various diseases such as ischemia-reperfusion injury, neurodegenerative disorders, and cardiovascular diseases.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea in lab experiments is its ability to scavenge reactive nitrogen species, which can be implicated in various diseases and conditions. This compound is also relatively stable and can be easily synthesized and purified. One limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the dosage and concentration used.
将来の方向性
For research on N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea include studying its potential applications in cancer treatment, as well as its ability to protect against neurodegenerative disorders and cardiovascular diseases. Further studies are also needed to determine the optimal dosage and concentration of this compound for various applications. Additionally, studies are needed to determine the potential side effects and toxicity of this compound.
合成法
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea can be synthesized through a two-step process. The first step involves the reaction of 2,4-dimethylphenyl isocyanate with 2-thienylmethylamine, which produces this compound. The second step involves the purification of the product through recrystallization. The purity of the final product can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to have antioxidant properties and can scavenge reactive nitrogen species, which are implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has also been studied for its potential use as a radioprotective agent in cancer treatment. In agriculture, this compound has been shown to improve plant growth and yield, as well as protect plants from oxidative stress. In environmental science, this compound has been studied for its ability to remove pollutants from water and soil.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-5-6-13(11(2)8-10)16-14(17)15-9-12-4-3-7-18-12/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBATGXBJWBJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![allyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5334708.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5334712.png)
![(4aS*,8aR*)-6-[(6-aminopyridin-3-yl)carbonyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5334720.png)


![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5334730.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B5334731.png)

![4-benzyl-5-[1-(3-isoxazolylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5334743.png)
![6-bromo-2-[2-(5-nitro-2-furyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5334759.png)


![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5334772.png)
